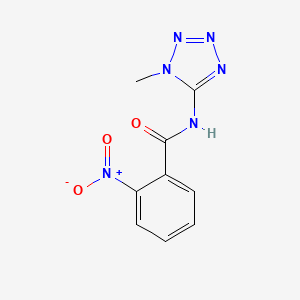

N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide

Description

N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a 1-methyltetrazole substituent. The compound’s structure combines a nitro group at the ortho-position of the benzamide ring with a tetrazole moiety, a five-membered heterocycle known for its metabolic stability and versatility in coordination chemistry.

Properties

CAS No. |

638147-41-8 |

|---|---|

Molecular Formula |

C9H8N6O3 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

N-(1-methyltetrazol-5-yl)-2-nitrobenzamide |

InChI |

InChI=1S/C9H8N6O3/c1-14-9(11-12-13-14)10-8(16)6-4-2-3-5-7(6)15(17)18/h2-5H,1H3,(H,10,11,13,16) |

InChI Key |

XTYVSWJCMFJFQO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 1-methyl-1H-tetrazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen acts as a nucleophile.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide, zinc chloride, isopropanol.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 2-Aminobenzamide.

Substitution: Various substituted tetrazole derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cells from dividing.

A notable study published in the Journal of Medicinal Chemistry reported significant inhibition of cell growth in human cancer cell lines at micromolar concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It modulates inflammatory pathways by:

- Reducing cytokine production.

- Decreasing the release of inflammatory mediators in vitro.

Animal model studies have shown that treatment with this compound leads to a marked reduction in inflammatory markers following induced inflammation .

Biochemical Probes

This compound serves as a biochemical probe in various assays, particularly for studying enzyme interactions and receptor binding profiles. Its ability to interact with G protein-coupled receptors (GPCRs) has been highlighted in multiple studies .

Case Studies

Several case studies highlight the applications of this compound:

- In Vitro Anticancer Study : A study detailed in Journal of Medicinal Chemistry examined the effects on human cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .

- Inflammatory Response Modulation : Research conducted on animal models demonstrated that treatment with this compound led to a marked reduction in inflammatory markers following induced inflammation .

- G Protein-Coupled Receptor Interaction : A study highlighted its role as a ligand for specific GPCRs, showing that it could influence calcium signaling pathways critical for various physiological processes .

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with nitrobenzamide derivatives bearing different heterocyclic substituents, focusing on structural features, biological activities, and synthetic methodologies.

Key Observations :

- Tetrazole vs. Thiadiazole/Triazole: The 1-methyltetrazole group in the target compound may enhance metabolic stability compared to thiadiazole or triazole analogs, which are prone to oxidation . However, thiadiazole derivatives exhibit pronounced anticonvulsant activity due to their electron-withdrawing nature and ability to cross the blood-brain barrier .

- Antimicrobial Activity : Triazole-containing nitrobenzamides (e.g., compound 10a-j) show moderate activity against E. coli, likely due to the triazole’s ability to disrupt bacterial membrane proteins . The target compound lacks the benzothiazole moiety, which in analogs enhances antimicrobial potency via π-π stacking with microbial enzymes .

- Herbicidal Applications : The sodium salt of a related tetrazole-nitrobenzamide derivative demonstrates herbicidal activity, attributed to the trifluoromethyl and chloro substituents enhancing lipophilicity and target binding . The target compound’s simpler structure (lacking these groups) may reduce agrochemical efficacy.

Analytical and Quality Control Methods

- Purity Analysis : Thin-layer chromatography (TLC) and absorption spectrophotometry (282 nm) are standard for nitrobenzamides like N-(5-ethyl-thiadiazolyl)-2-nitrobenzamide . The target compound would require similar UV-based quantification but may need adjustments due to the tetrazole’s absorbance profile.

- Structural Confirmation : ¹H/¹³C NMR and IR are critical for verifying tetrazole ring protonation states and nitro group positioning .

Biological Activity

N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring and a nitrobenzamide group , which contribute to its reactivity and biological interactions. The presence of the nitro group is particularly noteworthy, as it has been associated with various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is believed to stem from several mechanisms:

- Reduction and Activation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects .

- Receptor Interaction : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), particularly GPR35, which is involved in pain perception and inflammatory responses . This interaction may modulate various biochemical pathways, influencing cell signaling and gene expression.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have shown that nitro-containing compounds can effectively inhibit the growth of various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values against specific bacterial strains are comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented in several studies. For example:

- Cell Line Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, such as HeLa and A549, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of nitrobenzamide showed significant antibacterial effects against E. coli and Staphylococcus aureus, with MIC values ranging from 0.5 to 10 μg/mL .

- Anticancer Mechanisms : Another investigation focused on the compound's mechanism of action in cancer cells, revealing that it activates apoptotic pathways through caspase activation .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound, showing promising results in reducing tumor size and improving survival rates in treated groups compared to controls .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed click chemistry has been employed for similar nitrobenzamide derivatives, using precursors like 2-nitrobenzoyl chloride and 1-methyl-1H-tetrazol-5-amine under reflux in anhydrous solvents (e.g., DMF or THF). Reaction optimization involves varying catalysts (e.g., CuI), temperature (80–110°C), and stoichiometry . Purity is monitored via TLC, and purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., nitro group at ~1520–1350 cm⁻¹, amide C=O at ~1650–1680 cm⁻¹, tetrazole ring at ~1450–1400 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and methyl groups (δ ~3.5 ppm for N-methyltetrazole). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What chromatographic methods are suitable for purity analysis?

- Methodological Answer :

- TLC : Use silica gel plates with mobile phases like ethyl acetate:hexane (3:7); visualize under UV (254 nm) or iodine vapor .

- HPLC : C18 column, gradient elution (acetonitrile/water with 0.1% formic acid), UV detection at 254 nm. Validate linearity (R² ≥0.999) and LOD/LOQ .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry (Gaussian 09, B3LYP/6-31G* basis set) to predict electronic properties (HOMO-LUMO gaps) or tautomeric preferences of the tetrazole ring .

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., antimicrobial enzymes) using PDB structures. Validate with in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., MIC for antimicrobial tests) under standardized conditions (pH, temperature).

- Meta-Analysis : Compare IC₅₀ values from multiple studies, adjusting for variables like solvent (DMSO vs. water) or cell lines. For example, tetrazole derivatives show pH-dependent antimicrobial activity .

Q. How can crystallographic data refine the compound’s structural understanding?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/chloroform). Use SHELXL for refinement; analyze bond lengths (e.g., C-NO₂ ~1.47 Å) and torsion angles to confirm stereochemistry .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between amide and tetrazole groups) .

Q. What validation protocols ensure accuracy in quantitative determination?

- Methodological Answer :

- UV Spectrophotometry : Calibrate at λ_max (~300 nm for nitro groups). Validate precision (%RSD <2%), accuracy (spiked recovery 98–102%), and robustness (pH/temperature variations) .

- Forced Degradation Studies : Expose to acid/base hydrolysis, oxidation (H₂O₂), and photolysis. Monitor degradation products via HPLC-MS .

Experimental Design Considerations

Q. How to design stability studies under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Store samples at 40°C/75% RH (ICH Q1A guidelines). Analyze degradation at intervals (0, 1, 3 months) via HPLC .

- Photostability : Expose to UV (320–400 nm) and visible light; quantify nitro group reduction using IR .

Q. What in vitro assays are appropriate for evaluating biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.